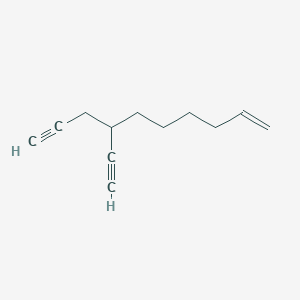

7-Ethynyldec-1-EN-9-yne

Description

Structure

3D Structure

Properties

CAS No. |

61208-02-4 |

|---|---|

Molecular Formula |

C12H16 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

7-ethynyldec-1-en-9-yne |

InChI |

InChI=1S/C12H16/c1-4-7-8-9-11-12(6-3)10-5-2/h2-4,12H,1,7-11H2 |

InChI Key |

GPMZBEJIXLRKFS-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCC(CC#C)C#C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 7 Ethynyldec 1 En 9 Yne

General Reactivity Profiles of Enynes and Polyynes

Enynes and polyynes are classes of organic compounds characterized by the presence of both double (alkene) and triple (alkyne) carbon-carbon bonds within their structures. These functionalities impart a rich and diverse reactivity profile, making them valuable synthons in organic synthesis. The reactivity is largely governed by the interplay between the π-systems of the alkene and alkyne moieties.

Enynes, such as 7-Ethynyldec-1-en-9-yne, which contains a terminal alkene and two terminal alkyne groups, exhibit reactivity characteristic of both constituent functional groups. The alkene can undergo electrophilic addition, while the alkynes, particularly being terminal, can be deprotonated to form acetylides or participate in coupling reactions. However, the most significant aspect of enyne chemistry is the cooperative reactivity of the double and triple bonds, especially in intramolecular processes. Transition metals, known for their "alkynophilicity" or affinity for alkynes, can selectively activate the triple bond, triggering a cascade of reactions involving the nearby double bond. researchgate.netnih.gov This activation is central to the cycloisomerization and carbocyclization reactions that are hallmarks of enyne chemistry. rsc.org

Polyynes, which are molecules with multiple alkyne units, are noted for their rigid, linear structures. researchgate.net Their chemistry is dominated by the reactivity of the acetylenic bonds. They are utilized as precursors for complex organic and organometallic compounds and can be synthesized through methods like oxidative coupling and dehydrohalogenation condensation. researchgate.netacs.org The presence of multiple triple bonds in a conjugated system, as seen in some polyynes, leads to unique electronic and photophysical properties. acs.org

Cycloaddition Reactions Involving this compound and Analogous Structures

Cycloaddition reactions are powerful tools for constructing cyclic systems in a single step. The unsaturated framework of this compound and similar enynes makes them excellent candidates for various cycloaddition pathways.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orgorganic-chemistry.org In enyne systems that act as the dienophile, a key question is which π-system—the alkene or the alkyne—will react. Research on dienophiles containing directly linked enyne sites has shown that the Diels-Alder reaction often occurs with high selectivity at the acetylenic center. nih.govacs.org The driving force is the formation of more stable σ-bonds from the π-bonds. organic-chemistry.org

For a compound like this compound, either of its alkyne groups could potentially act as a dienophile in a reaction with a conjugated diene like 1,3-butadiene. The regiochemical outcome of such reactions can be surprisingly influenced by activating groups located on the olefinic part of the enyne, even when the reaction occurs at the remote alkyne. nih.gov Theoretical studies have been employed to rationalize the mechanisms and high selectivity observed in these reactions. rsc.orgresearchgate.net

| Diene | Dienophile Moiety | Catalyst/Conditions | Product Type |

| 1,3-Butadiene | Internal Alkyne | Thermal | Cyclohexadiene derivative |

| Cyclopentadiene | Terminal Alkyne | Lewis Acid (e.g., AlCl₃) | Bicyclic adduct |

| Danishefsky's diene | Activated Alkyne | Thermal or Lewis Acid | Functionalized cyclohexene |

This table presents hypothetical Diels-Alder reactions involving enyne structures analogous to this compound, illustrating the versatility of the alkyne as a dienophile.

The [2+2+2] cyclotrimerization is a powerful, atom-economical reaction for synthesizing six-membered rings, typically substituted benzenes, from three unsaturated components (alkynes or alkenes). thieme.de This process is most often mediated by transition metal catalysts. acs.org In the context of an enyne like this compound, this reaction can proceed in an intermolecular fashion, where the enyne provides two of the π-components (one ene and one yne) to react with an external alkyne.

Ruthenium-catalyzed [2+2+2] intermolecular carbocyclizations between 1,6-enynes and alkynes, for instance, have been shown to produce bicyclohexa-1,3-dienes. nih.gov The reaction's scope is broad, accommodating both internal and terminal alkynes. nih.gov Similarly, intramolecular versions can construct fused-tricyclic skeletons when an allene, yne, and ene are tethered in the same molecule. lookchem.com For this compound, a selective intramolecular [2+2+2] reaction involving the alkene and both alkyne groups would be sterically challenging but could theoretically lead to complex polycyclic structures under specific catalytic conditions. Gold(I) complexes have also been shown to catalyze formal [2+2+2] cycloadditions in certain oxo-enyne systems. thieme.de

| Enyne Substrate (Analogous) | Co-reactant | Catalyst | Product |

| 1,6-Enyne | Phenylacetylene | [Cp*RuCl(cod)] | Fused Bicyclo[4.4.0]decane skeleton |

| 1,6-Enyne | 1-Hexyne | Ni(cod)₂/PPh₃ | Substituted Tetralin |

| Diyne | Ethylene | RhCl(PPh₃)₃ | Aromatic ring |

This table summarizes representative [2+2+2] cyclotrimerization reactions involving enyne and diyne systems, highlighting different catalysts and the resulting cyclic products.

Beyond the well-known [4+2] and [2+2+2] cycloadditions, enynes can participate in other, less common cycloaddition pathways. Photochemical [2+2] cycloadditions between an enone and an alkene are known to proceed via a stepwise diradical mechanism to form cyclobutane (B1203170) rings. wikipedia.org While not a direct analogue, this suggests that the alkene moiety in this compound could potentially undergo photochemical cycloadditions.

More exotic pathways have also been documented. For example, a [4+4] photocycloaddition has been observed between a 1,3-enyne tethered to a 2-pyridone, leading to a cyclooctatriene intermediate. nih.gov This reaction is part of a sequence that ultimately yields a seven-membered ring. nih.gov Additionally, transition metal-catalyzed reactions can lead to formal cycloadditions that proceed through complex mechanistic routes, such as the interception of cobaltacyclobutene intermediates formed from [2+2] cycloadditions of vinylidenes and alkynes. acs.org

Transition Metal-Catalyzed Cycloisomerization and Carbocyclization Reactions

Transition metal-catalyzed cycloisomerization of enynes is a highly efficient and atom-economical method for constructing complex carbocyclic and heterocyclic frameworks. rsc.orgnih.gov These reactions involve the rearrangement of an acyclic enyne into a cyclic isomer, often with the creation of significant molecular complexity in a single step. sioc-journal.cn A wide array of transition metals, including palladium, rhodium, ruthenium, platinum, gold, and silver, have been shown to be effective catalysts. sioc-journal.cnacs.orgorganic-chemistry.org

The reaction mechanism is highly dependent on the metal catalyst and the substrate's structure. sioc-journal.cn Common mechanistic pathways include the formation of metallacyclopentene intermediates, metal vinylidenes, or processes involving π-allyl metal complexes. sioc-journal.cnorganic-chemistry.orgnih.gov The regioselectivity and stereoselectivity of these cyclizations can often be controlled by the choice of catalyst, ligands, and reaction conditions.

In recent years, gold and silver catalysts have emerged as exceptionally powerful tools for enyne cycloisomerization. researchgate.net These soft, alkynophilic Lewis acids can activate the alkyne moiety of the enyne toward intramolecular nucleophilic attack by the tethered alkene under remarkably mild conditions. nih.gov Gold(I) complexes, in particular, are highly effective and have been the subject of extensive mechanistic investigation. frontiersin.orgacs.org

A key feature of many gold(I)-catalyzed enyne cyclizations is that they are proposed to proceed without a change in the formal oxidation state of the metal. nih.gov The general mechanism involves the coordination of the gold(I) catalyst to the alkyne, which increases its electrophilicity. The nearby alkene then attacks the activated alkyne in an endo- or exo-fashion, leading to a cyclized intermediate. This intermediate can then undergo further rearrangement to yield a variety of skeletal structures, including bicyclo[3.1.0]hexanes, bicyclo[4.1.0]heptenes, or various cyclopentene (B43876) derivatives. nih.gov The specific outcome is highly dependent on the length of the tether connecting the ene and yne groups and the substitution pattern of the substrate.

| Enyne Type (Analogous) | Catalyst System | Primary Product Type |

| 1,5-Enyne | Ph₃PAuCl / AgSbF₆ | Bicyclo[3.1.0]hexane derivative |

| 1,6-Enyne | AuCl₃ in MeOH | Methoxy-cyclized cyclopentene |

| 1,6-Enyne | [IPrAu(NCMe)]SbF₆ | 1,3-diene (skeletal rearrangement) |

| 1,5-Allenyne | [(Ph₃PAu)₃O]BF₄ | Cross-conjugated triene |

This table illustrates the diversity of products obtainable from gold-catalyzed cycloisomerization of different enyne and allenyne analogues, showcasing the influence of the catalyst system and substrate structure.

Advanced Spectroscopic Elucidation of 7 Ethynyldec 1 En 9 Yne S Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of Unsaturated Hydrocarbons

NMR spectroscopy is an indispensable tool for elucidating the carbon skeleton and the chemical environment of protons within a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular structure can be assembled.

Proton (¹H) NMR for Chemical Environment Analysis in Enynes and Polyynes

In the ¹H NMR spectrum of 7-Ethynyldec-1-en-9-yne, distinct signals are expected for the various types of protons present. Protons attached to sp³-hybridized carbons, such as those in the alkyl chain, typically resonate in the upfield region of the spectrum, generally between 0.7 and 1.8 ppm. openstax.org Specifically, primary alkyl protons (—CH₃) are found around 0.7–1.3 ppm, secondary alkyl protons (—CH₂—) at approximately 1.2–1.6 ppm, and tertiary alkyl protons (—CH—) between 1.4–1.8 ppm. openstax.org

The vinyl protons of the C=C double bond are expected to appear in the downfield region, typically between 4.5 and 7.0 ppm, due to the deshielding effect of the π-electron system. oregonstate.edu The exact chemical shift and the splitting pattern of these protons would provide information about their relative positions (cis/trans isomerism is not possible in this specific molecule due to the terminal nature of the double bond) and coupling to neighboring protons.

The acetylenic protons (C≡C-H) of the terminal alkyne groups are characteristically found in a region between 1.7 and 3.1 ppm. libretexts.org This seemingly upfield shift, relative to vinylic protons, is a consequence of the magnetic anisotropy induced by the cylindrical π-electron cloud of the triple bond, which creates a shielding effect. libretexts.orgchemistrysteps.com Long-range coupling between the acetylenic proton and other protons in the molecule can also be observed. libretexts.org

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) |

| Primary Alkyl (CH₃) | 0.7 - 1.3 |

| Secondary Alkyl (CH₂) | 1.2 - 1.6 |

| Tertiary Alkyl (CH) | 1.4 - 1.8 |

| Acetylenic (C≡C-H) | 1.7 - 3.1 |

| Vinylic (=C-H) | 4.5 - 7.0 |

Note: These are general ranges and the exact chemical shifts can be influenced by the specific molecular environment.

Carbon-13 (¹³C) NMR for Backbone and Functional Group Assignments in Polyynes

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Unlike ¹H NMR, peak integration in ¹³C NMR is generally not used to determine the number of carbons, as signal intensities can vary significantly. libretexts.org However, the chemical shift of each carbon signal is highly indicative of its chemical environment. libretexts.orglibretexts.org

For this compound, the sp³-hybridized carbons of the alkyl chain would resonate in the upfield region, typically between 10 and 35 ppm. libretexts.org The sp²-hybridized carbons of the alkene group are expected to appear in the range of 115 to 140 ppm. libretexts.org The sp-hybridized carbons of the alkyne functionalities will have characteristic chemical shifts in the region of 65 to 90 ppm. The chemical shifts in ¹³C NMR are significantly influenced by the electronegativity of neighboring atoms and the hybridization state of the carbon. libretexts.org

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| sp³ Alkyl (RCH₃, R₂CH₂, R₃CH) | 10 - 35 |

| sp Alkyne (R-C≡C-R) | 65 - 90 |

| sp² Alkene (C=C) | 115 - 140 |

Note: These are general ranges and the exact chemical shifts can be influenced by the specific molecular environment.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Multiple Bonds

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present, particularly the characteristic stretching and bending frequencies of double and triple bonds.

Applications of Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups in this compound. The presence of terminal alkyne groups will be indicated by a sharp, strong C-H stretching absorption in the range of 3330-3270 cm⁻¹. libretexts.orglibretexts.org The C≡C triple bond stretch will appear as a weak to medium absorption between 2260 and 2100 cm⁻¹. libretexts.orglibretexts.org

The alkene functionality will exhibit a C=C stretching vibration in the region of 1680-1640 cm⁻¹. libretexts.org The vinylic =C-H stretching vibrations are expected to occur between 3100 and 3000 cm⁻¹, while the =C-H bending vibrations will be observed in the 1000-650 cm⁻¹ range. libretexts.org The sp³ C-H stretching of the alkyl chain will give rise to absorptions in the 3000-2850 cm⁻¹ region. uc.edu

Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Terminal Alkyne | C-H Stretch | 3330 - 3270 | Strong, Sharp |

| Alkyne | C≡C Stretch | 2260 - 2100 | Weak to Medium |

| Alkene | =C-H Stretch | 3100 - 3000 | Medium |

| Alkene | C=C Stretch | 1680 - 1640 | Medium |

| Alkene | =C-H Bend | 1000 - 650 | Strong |

| Alkane | C-H Stretch | 3000 - 2850 | Strong |

Principles and Utility of Raman Spectroscopy, including Coherent Anti-Stokes Raman Scattering (CARS)

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. imperial.ac.uk Therefore, the C=C and C≡C stretching vibrations in this compound are expected to produce strong Raman signals. The delocalized π-electron system in conjugated molecules leads to high polarizability, resulting in large Raman scattering cross-sections. imperial.ac.uk

The intensity and frequency of Raman bands are sensitive to molecular structure and conformation. imperial.ac.uk For conjugated systems, resonance Raman spectroscopy can be employed, where the excitation wavelength is tuned to match an electronic transition, significantly enhancing the Raman signals of vibrations coupled to that transition. oxinst.com This can provide detailed information about the conjugation pathways within the molecule. oxinst.com

Coherent Anti-Stokes Raman Scattering (CARS) is a non-linear Raman technique that offers significantly higher signal levels than spontaneous Raman scattering. This enhanced sensitivity makes it a powerful tool for probing molecular vibrations, especially in complex environments. For molecules with alkyne groups, CARS can be particularly effective for imaging and analysis due to the strong and distinct Raman signal of the C≡C bond. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. nih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, the molecular formula can be confidently assigned. nih.gov This is invaluable in distinguishing between isobaric species, which have the same nominal mass but different elemental compositions. nih.gov

In addition to providing the molecular formula, mass spectrometry offers insights into the molecular structure through the analysis of fragmentation patterns. nih.gov When the molecular ion is subjected to energy, it can break apart into smaller, characteristic fragment ions. The fragmentation of unsaturated hydrocarbons like this compound would likely involve cleavages at the bonds adjacent to the double and triple bonds, as well as rearrangements. Analysis of these fragmentation pathways can help to piece together the connectivity of the molecule. For instance, the loss of specific alkyl fragments can help locate the position of the unsaturation.

Advanced Spectroscopic Approaches for Polyunsaturated Hydrocarbon Chains, relevant to this compound's extended structure

The complex molecular architecture of this compound, characterized by its polyunsaturated chain containing both double and triple bonds, necessitates the use of a suite of advanced spectroscopic techniques for comprehensive structural elucidation in the absence of a single crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule in solution. nih.gov High-resolution 1D (¹H, ¹³C) and 2D NMR experiments are essential for assigning the specific chemical environment of each hydrogen and carbon atom in this compound.

¹H and ¹³C NMR: One-dimensional NMR provides foundational information. The ¹H NMR spectrum would show characteristic signals for the vinyl protons of the C1=C2 double bond, the acetylenic protons at C7 and C10, and the various methylene (B1212753) (CH₂) and methine (CH) groups along the aliphatic chain. magritek.com Similarly, the ¹³C NMR spectrum would display distinct resonances for the sp-hybridized carbons of the two alkyne groups, the sp²-hybridized carbons of the alkene group, and the sp³-hybridized carbons of the backbone. magritek.com

2D Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. magritek.com It would be instrumental in tracing the proton-proton connectivities throughout the entire carbon chain of this compound, confirming the sequence of methylene and methine groups.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. magritek.commagritek.com It provides an unambiguous assignment of each carbon atom that bears protons.

The following table outlines the expected NMR chemical shifts for key nuclei in this compound, based on data from analogous structures.

| Atom Position | Nucleus | Expected Chemical Shift (ppm) | Key Correlation Experiments |

|---|---|---|---|

| C1 (=CH₂ ) | ¹H | ~4.9 - 5.1 | COSY to H2; HSQC to C1 |

| C2 (-CH= ) | ¹H | ~5.7 - 5.9 | COSY to H1, H3; HSQC to C2 |

| C7 (-C≡ CH) | ¹H | ~2.0 - 2.5 | HMBC to C6, C8; HSQC to C7 |

| C10 (-C≡H ) | ¹H | ~1.9 - 2.2 | HMBC to C9; HSQC to C10 |

| C1, C2 (Alkene) | ¹³C | ~114 - 140 | HSQC from H1, H2 |

| C7, C8, C9, C10 (Alkyne) | ¹³C | ~65 - 90 | HSQC from H7, H10; HMBC from various protons |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound and is highly effective for identifying specific functional groups. youtube.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of a molecule that involve a change in dipole moment. For this compound, IR would clearly show characteristic absorption bands for the terminal alkyne C≡C stretch (weak), the terminal alkyne ≡C-H stretch (strong, sharp), the C=C stretch of the vinyl group, and the =C-H stretches.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. ed.gov Vibrational modes that involve a change in polarizability are Raman-active. The C≡C triple bond stretch, which is often weak in the IR spectrum of terminal alkynes, typically gives a strong signal in the Raman spectrum, making this technique particularly useful for characterizing the polyyne character of the molecule.

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Terminal Alkyne ≡C-H Stretch | IR | ~3300 | Strong, Sharp |

| Vinyl =C-H Stretch | IR | ~3010 - 3095 | Medium |

| Alkyne C≡C Stretch | Raman | ~2100 - 2140 | Strong |

| Alkene C=C Stretch | IR / Raman | ~1640 | Medium (IR), Strong (Raman) |

Mass Spectrometry (MS)

Theoretical and Computational Investigations of 7 Ethynyldec 1 En 9 Yne

Quantum Mechanical Approaches to Unsaturated Hydrocarbon Systems

Quantum mechanical (QM) methods are fundamental to computational chemistry, providing a framework for understanding molecular behavior by solving the Schrödinger equation. idosr.org For unsaturated systems like 7-Ethynyldec-1-en-9-yne, QM approaches are indispensable for describing the nuanced behavior of π-electrons in double and triple bonds. These methods allow for the direct inclusion of inherently quantum effects such as polarization and charge transfer, offering a more realistic model compared to classical approaches. nih.gov The application of QM can elucidate the electronic structure, energy, and properties that govern the molecule's reactivity and stability. idosr.org

Molecular Orbital (MO) theory provides a delocalized view of electron distribution in a molecule, describing covalent bonding as the mathematical combination of atomic orbitals to form molecular orbitals that extend over the entire molecule. libretexts.orgopenstax.org For this compound, which contains a vinyl group (C=C) and two ethynyl (B1212043) groups (C≡C), MO theory is essential for understanding its π-systems.

The p-orbitals on the sp2-hybridized carbons of the double bond and the sp-hybridized carbons of the triple bonds combine to form π bonding and π* antibonding molecular orbitals. openstax.orgucalgary.ca The additive, in-phase combination of atomic p-orbitals results in lower-energy π bonding MOs, where electron density is concentrated between the nuclei, strengthening the bond. ucalgary.calumenlearning.com Conversely, the subtractive, out-of-phase combination creates higher-energy π* antibonding MOs, which feature a node between the nuclei and are typically unoccupied in the ground state. openstax.orglumenlearning.com

The electrons from the atomic p-orbitals fill the lower-energy bonding MOs. ucalgary.ca The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier orbitals. For an unsaturated molecule like this compound, the π bonding orbitals are often the HOMOs, while the π* antibonding orbitals are the LUMOs. ucalgary.cayoutube.com The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's electronic properties and its reactivity in chemical reactions. A smaller HOMO-LUMO gap generally indicates higher reactivity.

| Concept | Description | Relevance to this compound |

|---|---|---|

| Molecular Orbitals (MOs) | Region in a molecule where electrons are likely to be found, formed from the combination of atomic orbitals. openstax.org | Describes the delocalized π-electron systems of the C=C and C≡C bonds. |

| Bonding MO (π) | Lower-energy orbital resulting from constructive (in-phase) overlap of atomic p-orbitals; occupied by electrons in the ground state. lumenlearning.com | Forms the π-bonds in the alkene and alkyne functional groups, contributing to molecular stability. |

| Antibonding MO (π) | Higher-energy orbital resulting from destructive (out-of-phase) overlap of atomic p-orbitals; typically unoccupied. lumenlearning.com | Represents available empty orbitals that can accept electrons during chemical reactions (e.g., in nucleophilic attack). |

| HOMO | Highest Occupied Molecular Orbital; often acts as an electron donor in reactions. ucalgary.ca | Likely a π orbital associated with one of the unsaturated groups; its energy level influences ionization potential and reactivity with electrophiles. |

| LUMO | Lowest Unoccupied Molecular Orbital; often acts as an electron acceptor in reactions. ucalgary.ca | Likely a π orbital; its energy level influences electron affinity and reactivity with nucleophiles. |

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. taylorfrancis.com DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. taylorfrancis.comnih.gov This approach bypasses the complexity of the many-electron wavefunction, making it possible to study larger systems than traditional ab initio methods. taylorfrancis.com

For this compound, DFT is the method of choice for geometry optimization, which involves finding the lowest-energy arrangement of atoms. ntnu.no This process yields crucial structural parameters such as bond lengths, bond angles, and dihedral angles. DFT calculations on similar polyene systems have shown excellent agreement with experimental data, typically predicting bond lengths within 2 pm of experimental values. nih.govnih.gov Functionals like B3LYP are widely used and have demonstrated good performance for a vast range of chemical systems. nih.gov

Once the geometry is optimized, DFT can be used to calculate a variety of electronic properties, including the electron density distribution, molecular electrostatic potential, and orbital energies (HOMO/LUMO), providing a comprehensive picture of the molecule's electronic landscape and potential reactive sites. youtube.com

| Bond Type | Typical B3LYP Predicted Length (Å) | General Trend |

|---|---|---|

| C-C (alkane) | 1.53 - 1.54 | Standard single bond length. |

| C=C (alkene) | 1.33 - 1.34 | Shorter and stronger than a C-C single bond. nih.gov |

| C≡C (alkyne) | 1.20 - 1.21 | Shortest and strongest carbon-carbon bond type. |

| C(sp2)-C(sp3) | 1.50 - 1.51 | Slightly shorter than a standard C(sp3)-C(sp3) bond. |

| C(sp)-C(sp3) | 1.46 - 1.47 | Significantly shorter due to the increased s-character of the sp orbital. |

While DFT is excellent for geometries and general properties, achieving very high accuracy for thermodynamic data, often termed "chemical accuracy" (within 1 kcal/mol of experimental values), requires more sophisticated approaches. wikipedia.org Composite quantum chemistry methods are multi-step recipes designed to approximate the results of a very high-level calculation with a large basis set by combining results from several lower-cost calculations. wikipedia.org

Prominent families of composite methods include the Gaussian-n (Gn) theories (e.g., G2, G3, G4) and the Complete Basis Set (CBS) methods (e.g., CBS-QB3, CBS-APNO). wikipedia.orgnih.gov These "model chemistries" systematically combine calculations at different levels of theory (like MP2, CCSD(T)) and with different basis sets, and then apply empirical corrections to extrapolate to a high-accuracy energy. wikipedia.orggithub.io

For this compound, these methods would be employed to calculate precise energetic properties, such as the standard enthalpy of formation (ΔH°f), atomization energy, and ionization energy. wikipedia.org The high accuracy of methods like G4 and CBS-APNO makes them reliable for establishing benchmark thermochemical data, especially for molecules where experimental data is unavailable or difficult to obtain. nih.gov

| Method | Key Features | Typical Mean Absolute Deviation (kcal/mol) |

|---|---|---|

| G3 (Gaussian-3) | Uses MP2/6-31G(d) geometries and QCISD(T) for the highest level energy calculation. wikipedia.org | ~1.0 |

| G4 (Gaussian-4) | Improvement on G3, using B3LYP geometries, CCSD(T) energy, and basis set extrapolation. wikipedia.org | ~0.8 |

| CBS-QB3 | A Complete Basis Set method that is computationally less demanding than G3. wikipedia.org | ~1.1 |

| CBS-APNO | A highly accurate but computationally expensive CBS method. wikipedia.orgnih.gov | ~0.5 - 0.7 |

Computational Modeling of Reaction Pathways and Transition States for Enynes/Polyynes

Computational chemistry is a powerful tool for elucidating reaction mechanisms. byu.edu For molecules like this compound, which belong to the enyne class, theoretical modeling can map out the entire potential energy surface of a chemical reaction. This involves identifying and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states. byu.edu

Using methods like DFT, researchers can perform transition state searches to locate the saddle point on the potential energy surface that connects reactants to products. The energy difference between the transition state and the reactants defines the activation energy barrier, which is the primary determinant of the reaction rate. Calculations on transition-metal-catalyzed cycloisomerization of 1,6-enynes, for example, have shown that the initial oxidative cyclization is often the rate-determining step. researchgate.net Similarly, studies on radical-mediated additions to unsaturated hydrocarbons can provide insights into reaction selectivity. mdpi.com For this compound, computational modeling could be used to explore its reactivity in pericyclic reactions, electrophilic additions, or metal-catalyzed isomerizations, predicting the most favorable reaction pathways and the stereochemical outcomes.

Analysis of Electronic Structure, Delocalization, and Conjugation in Poly-yne Systems

The arrangement of alternating single and multiple bonds in a molecule gives rise to a conjugated system, where p-orbitals overlap, allowing for the delocalization of π-electrons over multiple atoms. fiveable.melibretexts.org This delocalization is a stabilizing phenomenon. libretexts.org In this compound, the π-systems of the double bond and the two triple bonds are separated by sp3-hybridized carbon atoms, meaning they are not formally conjugated.

However, computational analysis can still provide a detailed picture of the electronic structure. While significant π-electron delocalization across the entire carbon backbone is not expected, theoretical methods can quantify the extent of electron density within each unsaturated unit. sonar.ch Studies on polyynes (molecules with multiple C≡C bonds) show that even when not perfectly linear, delocalization occurs, though its efficiency can vary. researchgate.netresearchgate.net The electronegativity of the alkyne units can make the polyyne system a good electron acceptor. researchgate.net Computational schemes based on Natural Bond Orbital (NBO) theory can be used to evaluate electron delocalization and conjugation efficiency in linearly π-conjugated systems, providing quantitative measures of orbital interactions and π-delocalization energy. sonar.ch Applying such analyses to this compound would precisely characterize the electronic nature of its isolated π-bonds and explore any potential through-space interactions between them.

Conformational Analysis and Molecular Dynamics Simulations of Polyunsaturated Chains

The ten-carbon chain of this compound is flexible, allowing the molecule to adopt a multitude of spatial arrangements or conformations. Conformational analysis aims to identify the stable, low-energy conformers and understand the energy barriers between them. This can be achieved by systematically rotating the single bonds (dihedral angle scanning) and calculating the energy of each resulting structure using computational methods.

For a more dynamic picture, Molecular Dynamics (MD) simulations are employed. nih.gov MD simulations model the atomic motions of a system over time by solving Newton's equations of motion. ucdavis.edunih.gov This technique allows researchers to observe how the polyunsaturated chain of this compound flexes, bends, and rotates at a given temperature. ucdavis.edu

MD simulations provide valuable information on:

Conformational Preferences: Identifying the most frequently visited conformations and the distribution of dihedral angles along the chain. ucdavis.edu

Molecular Flexibility: Quantifying the motion of different parts of the molecule. In polyunsaturated chains, the presence of double and triple bonds introduces rigidity in certain regions while the single bonds allow for significant flexibility.

Thermodynamic Properties: Calculating average properties and exploring the conformational ensemble to understand the molecule's behavior in a more realistic, dynamic context. nih.gov

Development and Validation of Computational Parameters and Force Fields for Unsaturated Systems

The theoretical study of complex unsaturated systems, such as this compound, through molecular mechanics and dynamics simulations relies on the accuracy of the underlying potential energy functions, commonly known as force fields. wikipedia.org A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of atoms. wikipedia.org For unsaturated hydrocarbons, which contain a mix of sp, sp², and sp³ hybridized carbon atoms, the development of robust and transferable force fields is a significant computational challenge. nih.govnih.gov

The parameterization of a force field for a molecule like this compound involves defining atom types for the various carbon and hydrogen environments (e.g., vinylic, allylic, ethynylic) and then deriving parameters for bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals, electrostatic) interactions. wikipedia.org These parameters are typically derived from a combination of high-level quantum mechanical calculations and experimental data for smaller, representative molecules. For instance, parameters for the ene-yne moiety might be developed by studying the conformational energies and vibrational frequencies of simpler molecules like vinyl acetylene (B1199291) or 1,4-pentadiyne.

Validation is a critical step to ensure that a computational model accurately represents the real-world physical system. nih.govutexas.edu This process involves assessing the degree to which the model is an accurate representation from the perspective of its intended use. nih.gov For a newly parameterized force field, validation would involve a series of tests to gauge its performance against known experimental or high-level theoretical data that were not used in the parameterization process. This iterative process of refinement and testing is crucial for building confidence in the model's predictive capabilities. nih.gov

For this compound, a validation protocol would typically involve comparing the force field's predictions for various properties against established data. Key validation metrics include:

Geometric Parameters: The force field should accurately reproduce bond lengths, bond angles, and dihedral angles as determined by experimental methods like X-ray crystallography or gas-phase electron diffraction for analogous structures.

Conformational Energies: The relative energies of different conformers of the molecule, as predicted by the force field, should align with results from high-level ab initio calculations.

Vibrational Frequencies: Calculated vibrational spectra from the force field should correspond to experimental infrared (IR) and Raman spectra, allowing for a consistent assignment of vibrational modes.

The following table presents a hypothetical comparison of geometric parameters for the core structural motifs in this compound, as predicted by a new hypothetical force field ('HypoFF') versus a high-level quantum mechanical method (QM) and experimental data for similar compounds.

| Parameter | Structural Motif | HypoFF Prediction | QM (CCSD(T)) Target | Experimental Average |

|---|---|---|---|---|

| Bond Length (Å) | C≡C (Terminal) | 1.205 | 1.203 | 1.20 |

| Bond Length (Å) | C=C (Vinyl) | 1.338 | 1.335 | 1.34 |

| Bond Angle (°) | C-C≡C | 179.5 | 179.8 | 180.0 |

| Bond Angle (°) | H-C=C | 121.5 | 121.7 | 121.7 |

| Dihedral Angle (°) | H-C-C-H (Ene-Yne) | 180.0 | 180.0 | 180.0 |

Computational Prediction of Spectroscopic Signatures for Structural Assignment

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for structural elucidation and the interpretation of experimental data. For a novel or uncharacterized compound like this compound, these predictions can guide experimental design and confirm structural assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structural analysis. github.iobohrium.com Methods like Density Functional Theory (DFT), often using functionals such as B3LYP or WP04, combined with a suitable basis set (e.g., 6-31G(d,p)), can provide chemical shift predictions. github.io The general workflow involves optimizing the molecular geometry, calculating the magnetic shielding tensors for each nucleus, and then referencing these values to a standard (e.g., tetramethylsilane) to obtain the chemical shifts. For flexible molecules, it is often necessary to perform a conformational search and compute a Boltzmann-weighted average of the NMR shifts over the low-energy conformers. github.io

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after a geometry optimization. arxiv.orgcomputabio.com These calculations yield the frequencies and intensities of the fundamental vibrational modes. The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experiment. arxiv.org Machine learning models are also emerging as a rapid and accurate alternative to traditional quantum chemical calculations for IR spectra prediction. arxiv.orgnih.gov For this compound, key predicted vibrations would include the C≡C-H stretch, the C≡C stretch, the C=C-H stretch, the C=C stretch, and various C-H bending modes.

Mass Spectrometry (MS): The prediction of electron ionization (EI) mass spectra is more complex due to the high-energy fragmentation processes involved. nih.govresearchgate.net Computational approaches, such as Competitive Fragmentation Modeling for Electron Ionization (CFM-EI), use machine learning and probabilistic models to predict the fragmentation patterns and the resulting mass-to-charge ratios (m/z) and their relative intensities. nih.govresearchgate.net Such tools can generate a predicted spectrum from a chemical structure, which can be invaluable when no experimental reference spectrum is available in databases. nih.gov

The following table provides a hypothetical set of predicted spectroscopic data for this compound.

| Spectroscopy Type | Predicted Feature | Value | Assignment |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | ~138 ppm | C1 (Vinyl CH) |

| ¹³C NMR | Chemical Shift (δ) | ~115 ppm | C2 (Vinyl CH₂) |

| ¹³C NMR | Chemical Shift (δ) | ~83 ppm | C9 (Alkyne CH) |

| ¹³C NMR | Chemical Shift (δ) | ~69 ppm | C10 (Alkyne C) |

| ¹H NMR | Chemical Shift (δ) | ~5.8 ppm | H1 (Vinyl CH) |

| ¹H NMR | Chemical Shift (δ) | ~2.0 ppm | H9 (Alkynyl CH) |

| IR | Frequency (cm⁻¹) | ~3300 cm⁻¹ | ≡C-H Stretch |

| IR | Frequency (cm⁻¹) | ~2110 cm⁻¹ | -C≡C- Stretch |

| IR | Frequency (cm⁻¹) | ~1640 cm⁻¹ | -C=C- Stretch |

| Mass Spec (EI) | Fragment (m/z) | 160 | [M]⁺ (Molecular Ion) |

| Mass Spec (EI) | Fragment (m/z) | 119 | [M-C₃H₃]⁺ |

Future Research Trajectories and Academic Significance

The academic significance of 7-Ethynyldec-1-en-9-yne and related unsaturated hydrocarbons lies in their potential as building blocks for complex molecular architectures and functional materials. Their unique arrangement of double and triple bonds offers a rich landscape for chemical transformations and the study of fundamental electronic properties. Future research is poised to expand upon this foundation, exploring new synthetic routes, uncovering novel reaction mechanisms, developing sustainable chemical practices, and investigating the intrinsic properties of these conjugated systems.

Q & A

Basic: What are the established synthetic routes for 7-Ethynyldec-1-EN-9-yne, and how do reaction conditions influence yield and purity?

Methodological Answer:

Synthetic pathways typically involve alkyne coupling reactions (e.g., Sonogashira or Cadiot-Chodkiewicz coupling) and sequential functionalization of alkenes. Key variables include catalyst choice (e.g., palladium vs. copper complexes), solvent polarity, temperature, and stoichiometric ratios of reactants. For reproducibility, document reaction times, purification methods (e.g., column chromatography), and analytical validation (e.g., GC-MS for purity assessment). Optimization should prioritize minimizing side products like homocoupled alkenes .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : Use H and C NMR to confirm alkene and alkyne proton environments. Deuterated solvents (e.g., CDCl) must be specified to avoid signal interference.

- IR : Identify alkyne C≡C stretches (~2100–2260 cm) and alkene C=C stretches (~1620–1680 cm).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks with high-resolution data.

- HPLC/GC : Quantify purity by comparing retention times against standards. Always report instrument parameters (e.g., column type, mobile phase) .

Advanced: How should researchers design experiments to investigate the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Variable Isolation : Systematically vary one parameter (e.g., catalyst loading) while holding others constant.

- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature and solvent).

- Kinetic Studies : Monitor reaction progress via in-situ techniques (e.g., FTIR or UV-Vis).

- Control Experiments : Include blank reactions (no catalyst) and competitive substrates to confirm selectivity. Validate results with triplicate runs and statistical tests (e.g., ANOVA) .

Advanced: How can contradictions in reported thermodynamic data (e.g., enthalpy of formation) be resolved?

Methodological Answer:

- Reproducibility Checks : Replicate experiments using identical protocols from conflicting studies.

- Error Source Analysis : Compare calorimetry methods (e.g., bomb calorimetry vs. computational DFT calculations) for systematic biases.

- Peer Review : Engage collaborators to validate methodologies independently.

- Meta-Analysis : Use statistical tools (e.g., weighted averages) to reconcile discrepancies, accounting for measurement uncertainties .

Advanced: What computational strategies are recommended to predict the compound’s electronic properties and reaction pathways?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G* basis sets. Calculate frontier orbitals (HOMO/LUMO) to predict reactivity.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

- Benchmarking : Validate computational models against experimental data (e.g., XRD bond lengths or UV-Vis spectra). Use software like Gaussian or ORCA with proper citation of methods .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Storage : Store under inert atmosphere (argon) at –20°C to prevent alkyne polymerization.

- Handling : Use explosion-proof refrigerators and ground glassware to avoid static discharge.

- Waste Disposal : Quench residual alkynes with ethanol/HCl before disposal. Document Material Safety Data Sheets (MSDS) for all reagents .

Advanced: How can researchers design catalytic applications for this compound in polymer chemistry?

Methodological Answer:

- Mechanistic Probes : Use isotopic labeling (e.g., C-alkynes) to track incorporation into polymer backbones.

- Kinetic Profiling : Measure chain-growth rates via GPC at timed intervals.

- Catalyst Screening : Test transition-metal complexes (e.g., Ru or Ni) for regioselectivity in alkyne insertion. Include control reactions with inhibitors (e.g., PPh) to confirm catalytic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.